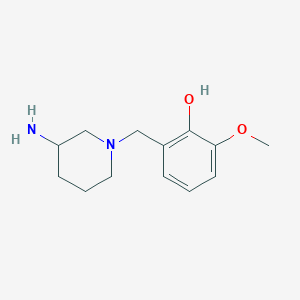

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Description

Properties

IUPAC Name |

2-[(3-aminopiperidin-1-yl)methyl]-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-17-12-6-2-4-10(13(12)16)8-15-7-3-5-11(14)9-15/h2,4,6,11,16H,3,5,7-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMNDJNOTWKSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as dpp-4 inhibitors, have been found to interact with the dipeptidyl peptidase-4 (dpp-4) enzyme.

Mode of Action

This inhibition enhances the action of endogenous incretin hormones, leading to increased insulin secretion and decreased glucagon levels.

Biochemical Pathways

Related compounds such as dpp-4 inhibitors are known to influence the incretin system, which plays a crucial role in glucose homeostasis.

Pharmacokinetics

Similar compounds, such as dpp-4 inhibitors, are known for their oral bioavailability and are generally well-tolerated.

Biochemical Analysis

Biochemical Properties

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4, a key enzyme involved in glucose metabolism. The nature of these interactions often involves competitive inhibition, where 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol binds to the active site of the enzyme, preventing its normal substrate from binding and thus inhibiting its activity.

Cellular Effects

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of glucagon-like peptide-1 in pancreatic cells, which plays a crucial role in insulin secretion and glucose homeostasis. Additionally, it affects gene expression by upregulating or downregulating specific genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and thereby increasing the levels of glucagon-like peptide-1. This inhibition leads to improved glycemic control in diabetic models. Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol change over time. The compound has been shown to be stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have demonstrated sustained effects on cellular function, including prolonged inhibition of dipeptidyl peptidase-4 and increased levels of glucagon-like peptide-1. These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol vary with different dosages in animal models. At low doses, it effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is involved in several metabolic pathways. It interacts with enzymes such as dipeptidyl peptidase-4 and glucagon-like peptide-1, influencing metabolic flux and metabolite levels. The compound’s metabolism involves hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by organic cation transporters and accumulates in tissues such as the liver and pancreas. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles, influencing its activity and stability. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Biological Activity

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, a compound featuring a methoxyphenol moiety, has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure

The structure of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol can be represented as follows:

This structure includes a methoxy group (-OCH₃) attached to a phenolic ring, which is known to enhance antioxidant properties.

1. Antioxidant Activity

Research indicates that compounds containing the methoxyphenol moiety exhibit significant antioxidant properties. The antioxidant activity of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol can be evaluated using various assays:

| Assay Type | Mechanism | Reference |

|---|---|---|

| DPPH Assay | Free radical scavenging | |

| ABTS Assay | Radical cation decolorization | |

| ORAC Assay | Oxygen radical absorbance capacity |

In these assays, the compound demonstrated effective radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.

2. Anti-inflammatory Properties

The anti-inflammatory potential of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol has been highlighted in several studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown that derivatives of this compound can significantly reduce inflammation markers in cell cultures.

3. Anticancer Activity

The anticancer effects of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol have been explored through various cancer cell lines. Notably:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 15.5 | |

| Colon Cancer (HT-29) | 12.0 | |

| Lung Cancer (A549) | 18.7 |

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

Several case studies have investigated the biological activities of similar compounds with methoxy and piperidine functionalities:

- Study on Antioxidant Activity : A study synthesized various derivatives of methoxyphenols and assessed their antioxidant effects using DPPH and ABTS assays. Results indicated that modifications at the piperidine position significantly enhanced antioxidant activity compared to non-modified counterparts .

- In Vitro Cytotoxicity Studies : Research demonstrated that derivatives of 2-methoxyphenol exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol and its analogs:

Key Observations:

Structural Influence on Bioactivity: The 3-aminopiperidine group in the target compound and its DPP-4-targeting analog suggests a role in enzyme inhibition, likely through hydrogen bonding with residues like Tyr547 and Glu204. This contrasts with anilino or allyl derivatives, which exhibit cytotoxicity or antimicrobial effects . Schiff base analogs (e.g., 4-chlorophenylimino derivatives) demonstrate enhanced metal coordination and stability, making them suitable for catalytic or antimicrobial applications .

Antioxidant Activity: Schiff bases with hydroxyphenylimino substituents (e.g., compound I) show superior DPPH radical scavenging (IC₅₀: 28.5 µM) compared to BHT, while the absence of electron-donating groups in the target compound may reduce its antioxidant efficacy .

Solubility and Stability: Tin(IV) and vanadium(IV) complexes of methoxyphenol derivatives exhibit good solubility in organic solvents, whereas 3-aminopiperidine-containing compounds may have moderate aqueous solubility due to the basic amine group .

Preparation Methods

Step 1: Synthesis of a Chloropyrimidine or Chlorophenol Intermediate

- Starting from a chlorinated pyrimidine or chlorinated phenol derivative, the compound is reacted with a suitable base in an appropriate solvent to form an intermediate that contains a reactive chlorine substituent positioned for nucleophilic substitution.

Step 2: Methylation

- Methylation of the intermediate is achieved using methylating agents such as dimethyl sulfate , employed in a molar ratio of approximately 2.5 to 3 moles per mole of the intermediate compound.

- The methylation reaction is carried out at temperatures ranging from 20°C up to the reflux temperature of the solvent used, ensuring efficient methylation of the phenol or other nucleophilic sites.

- This step leads to the formation of the 6-methoxy substituent on the phenol ring.

Step 3: Nucleophilic Substitution with (R)-3-Aminopiperidine

- The methylated intermediate bearing a good leaving group (such as chlorine) is reacted with (R)-piperidin-3-amine, either as the free base or as an acid addition salt.

- The reaction is performed in the presence of a suitable base and solvent to facilitate nucleophilic substitution, where the 3-aminopiperidine moiety displaces the leaving group, forming the desired 2-((3-aminopiperidin-1-yl)methyl)-6-methoxyphenol structure.

Step 4: Purification and Salt Formation

- The crude product is purified by crystallization or other purification techniques.

- Optionally, the compound can be converted into its pharmaceutically acceptable salt forms (e.g., hydrochloride salts) by treatment with suitable acid sources such as methanol-HCl, ethanol-HCl, or gaseous HCl.

- This step enhances the compound's stability and solubility profiles.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorinated intermediate formation | Chloropyrimidine or chlorophenol derivative + base + solvent | Typically carried out under mild conditions to maintain reactive chlorine substituent |

| Methylation | Dimethyl sulfate (2.5–3.0 eq), 20°C to reflux temperature | Efficient methylation of phenol hydroxyl groups to methoxy substituent |

| Nucleophilic substitution | (R)-3-Aminopiperidine (free base or salt), base, suitable solvent | Displacement of chlorine by amine to form aminopiperidine linkage |

| Salt formation | Acid sources (e.g., methanol-HCl, ethanol-HCl) | Produces pharmaceutically acceptable salts for improved properties |

Research Findings and Optimization Notes

- The use of dimethyl sulfate as a methylating agent is preferred for cost-effectiveness and efficiency, providing higher yields and better quality compared to other methylating agents.

- Reaction temperatures are optimized to balance reaction rate and product stability, with methylation performed between ambient temperature and reflux.

- The choice of solvent and base in the nucleophilic substitution step is crucial to ensure high conversion and selectivity.

- Purification methods, including crystallization of specific polymorphic forms, improve the compound's purity and pharmaceutical suitability.

- Conversion to hydrochloride salts or other acid addition salts enhances compound stability and handling.

Comparative Table of Key Parameters in Preparation

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Methylating agent | Dimethyl sulfate | High yield, cost-effective methylation |

| Methylation temperature | 20°C to reflux temperature of solvent | Ensures complete methylation without decomposition |

| Molar ratio (methylating agent:substrate) | 2.5 to 3.0 | Stoichiometric excess ensures full conversion |

| Base for nucleophilic substitution | Suitable organic or inorganic base (e.g., K2CO3) | Facilitates amine substitution reaction |

| Solvent for substitution | Aprotic solvents such as acetone or alcohols | Influences reaction rate and selectivity |

| Acid source for salt formation | Methanol-HCl, ethanol-HCl, dry HCl, acetyl chloride | Produces stable hydrochloride salts |

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, and how can intermediates be validated?

A multistep synthesis is typically employed, starting with functionalization of the piperidine ring followed by coupling with the methoxyphenol moiety. Nucleophilic substitution reactions (e.g., alkylation of 3-aminopiperidine) are common, with purification via column chromatography and validation using NMR and LC-MS . Intermediate validation should include monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity (>95%) via HPLC .

How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : To verify substitution patterns and confirm the presence of the methoxy group (δ ~3.8 ppm) and piperidine ring protons (δ 1.5–3.0 ppm).

- High-resolution mass spectrometry (HR-MS) : To validate molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, if single crystals are obtainable .

What are the stability considerations for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol in aqueous solutions?

The compound may degrade under prolonged exposure to heat or light due to the labile methoxy and amine groups. Stability studies should include:

- pH-dependent degradation assays : Monitor via UV-Vis spectroscopy at 25°C and 37°C.

- Accelerated stability testing : Use HPLC to quantify degradation products (e.g., demethylated derivatives) under oxidative (H2O2) or reductive (NaBH4) conditions .

What solubility profiles are observed for this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol). Quantitative solubility can be determined via saturation shake-flask method with UV detection at λmax ≈ 270 nm .

What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (category 2A irritant).

- Ventilation : Use fume hoods due to potential dust formation.

- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .

Advanced Research Questions

How can reaction yields be optimized for the piperidine-phenol coupling step?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for cross-coupling efficiency.

- Solvent optimization : Compare DMF vs. THF for polarity effects on reaction kinetics.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 80°C for 2 hours) .

What experimental designs address stability contradictions in long-term studies?

Conflicting data on degradation rates may arise from matrix effects (e.g., organic vs. aqueous media). To resolve:

- Controlled environment studies : Use continuous cooling (4°C) to minimize thermal degradation during extended experiments.

- Matrix normalization : Spike the compound into simulated wastewater matrices to assess real-world stability .

How can computational modeling predict the compound’s reactivity with biological targets?

- Molecular docking : Use software like Discovery Studio to simulate binding to receptor sites (e.g., GPCRs or enzymes).

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions for reaction prediction .

What analytical techniques resolve spectral overlaps in structural characterization?

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals in the piperidine and methoxyphenol regions.

- Isotopic labeling : Incorporate 15N or 13C in the piperidine ring to track coupling patterns .

How do substituent modifications affect the compound’s physicochemical properties?

Systematic SAR studies can be conducted:

- Methoxy group replacement : Substitute with halogens or bulkier alkoxy groups to assess logP and solubility changes.

- Piperidine ring functionalization : Introduce methyl or fluoro groups to evaluate steric and electronic effects on reactivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.